molecular formula C19H16Br2N6O2 B11538013 N'-{(E)-[3,5-dibromo-2-(prop-2-en-1-yloxy)phenyl]methylidene}-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide

N'-{(E)-[3,5-dibromo-2-(prop-2-en-1-yloxy)phenyl]methylidene}-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide

Cat. No.: B11538013
M. Wt: 520.2 g/mol
InChI Key: JBBFCICOTCLYMV-SSDVNMTOSA-N
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Description

N’-[(E)-[3,5-DIBROMO-2-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE]-2-(5-PHENYL-2H-1,2,3,4-TETRAZOL-2-YL)ACETOHYDRAZIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes bromine atoms, a prop-2-en-1-yloxy group, and a tetrazole ring, making it a subject of interest for researchers in chemistry, biology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-[3,5-DIBROMO-2-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE]-2-(5-PHENYL-2H-1,2,3,4-TETRAZOL-2-YL)ACETOHYDRAZIDE typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:

    Alkylation: The addition of the prop-2-en-1-yloxy group.

    Condensation: The formation of the hydrazide linkage with the tetrazole ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include:

    Temperature Control: Maintaining specific temperatures to ensure the desired reaction pathways.

    Catalysts: Using catalysts to enhance reaction rates and selectivity.

    Purification: Employing techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-[3,5-DIBROMO-2-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE]-2-(5-PHENYL-2H-1,2,3,4-TETRAZOL-2-YL)ACETOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.

    Substitution: The bromine atoms can be substituted with other groups, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Organometallic reagents, halogenating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a quinone derivative, while substitution could introduce new functional groups into the molecule.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N’-[(E)-[3,5-DIBROMO-2-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE]-2-(5-PHENYL-2H-1,2,3,4-TETRAZOL-2-YL)ACETOHYDRAZIDE involves its interaction with molecular targets and pathways within biological systems. The compound’s unique structure allows it to:

    Bind to Enzymes: Inhibit or activate specific enzymes, affecting metabolic pathways.

    Interact with DNA: Potentially intercalate into DNA, disrupting replication and transcription processes.

    Modulate Receptors: Bind to cellular receptors, influencing signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-[3,5-DIBROMO-4-HYDROXYPHENYL]METHYLIDENE]-2-(3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)ACETOHYDRAZIDE
  • N’-[(E)-[3-BROMOPHENYL]METHYLIDENE]-2-(3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)ACETOHYDRAZIDE

Uniqueness

N’-[(E)-[3,5-DIBROMO-2-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE]-2-(5-PHENYL-2H-1,2,3,4-TETRAZOL-2-YL)ACETOHYDRAZIDE stands out due to its combination of bromine atoms, prop-2-en-1-yloxy group, and tetrazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C19H16Br2N6O2

Molecular Weight

520.2 g/mol

IUPAC Name

N-[(E)-(3,5-dibromo-2-prop-2-enoxyphenyl)methylideneamino]-2-(5-phenyltetrazol-2-yl)acetamide

InChI

InChI=1S/C19H16Br2N6O2/c1-2-8-29-18-14(9-15(20)10-16(18)21)11-22-23-17(28)12-27-25-19(24-26-27)13-6-4-3-5-7-13/h2-7,9-11H,1,8,12H2,(H,23,28)/b22-11+

InChI Key

JBBFCICOTCLYMV-SSDVNMTOSA-N

Isomeric SMILES

C=CCOC1=C(C=C(C=C1Br)Br)/C=N/NC(=O)CN2N=C(N=N2)C3=CC=CC=C3

Canonical SMILES

C=CCOC1=C(C=C(C=C1Br)Br)C=NNC(=O)CN2N=C(N=N2)C3=CC=CC=C3

Origin of Product

United States

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